molecular formula C19H24BNO6S B15330131 Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B15330131
M. Wt: 405.3 g/mol
InChI Key: UOYNVQYFQSBFJW-UHFFFAOYSA-N
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Description

Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a dioxaborolane moiety, and a pyrrole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an amine and a diketone.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached through a borylation reaction, often using a palladium catalyst and a boronic acid derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and boronic acids are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dioxaborolane moiety is known for its ability to form stable complexes with diols, which can be exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(phenylsulfonyl)-4-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of the dioxaborolane moiety.

    Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

Ethyl 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the dioxaborolane moiety makes it particularly valuable in cross-coupling reactions, while the phenylsulfonyl group contributes to its potential bioactivity.

Properties

Molecular Formula

C19H24BNO6S

Molecular Weight

405.3 g/mol

IUPAC Name

ethyl 1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate

InChI

InChI=1S/C19H24BNO6S/c1-6-25-17(22)16-12-14(20-26-18(2,3)19(4,5)27-20)13-21(16)28(23,24)15-10-8-7-9-11-15/h7-13H,6H2,1-5H3

InChI Key

UOYNVQYFQSBFJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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